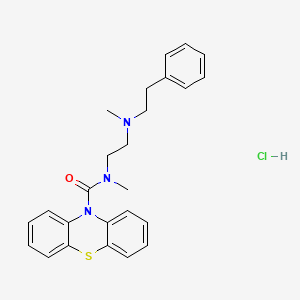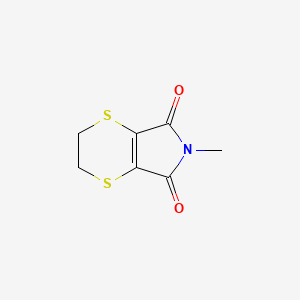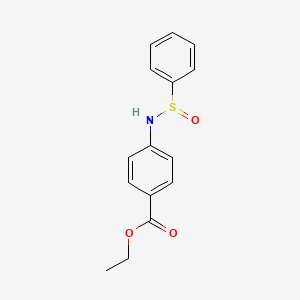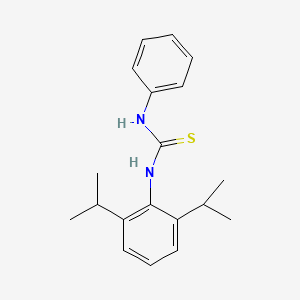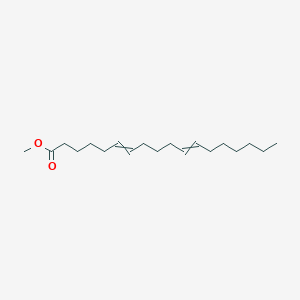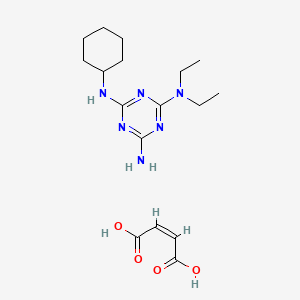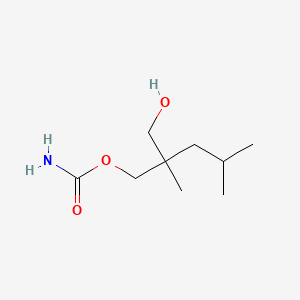
(2-Methoxy-1-methylethenyl)cyclopropane (cis)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-1-methylethenyl)cyclopropane (cis) is an organic compound characterized by a cyclopropane ring substituted with a methoxy group and a methylethenyl group. This compound is a stereoisomer, specifically the cis isomer, meaning the substituents are on the same side of the cyclopropane ring. The molecular formula of (2-Methoxy-1-methylethenyl)cyclopropane (cis) is C7H12O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing substituted cyclopropanes, including (2-Methoxy-1-methylethenyl)cyclopropane (cis), is the reaction of alkenes with carbenes or carbenoids. The Simmons-Smith reaction is a notable example, where an organozinc carbenoid reacts with an alkene to form a cyclopropane . This reaction typically involves diiodomethane and a zinc-copper couple, which generates the carbenoid in situ.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-1-methylethenyl)cyclopropane (cis) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the methylethenyl group can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacetic acid, while reduction of the double bond can produce 2-methoxy-1-methylcyclopropane.
Aplicaciones Científicas De Investigación
(2-Methoxy-1-methylethenyl)cyclopropane (cis) has various applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms involving cyclopropanes.
Biology: Its derivatives can be used to investigate biological pathways and enzyme interactions.
Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-1-methylethenyl)cyclopropane (cis) involves the formation of a cyclopropane ring through the addition of carbenes to alkenes. Carbenes, such as methylene, react with the double bond in alkenes, resulting in the formation of a cyclopropane ring while retaining the stereochemistry of the double bond . This reaction is stereospecific and often involves the use of diazomethane as a carbene precursor .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, consisting of a three-membered ring with hydrogen atoms.
1-Ethyl-2-methylcyclopropane: A substituted cyclopropane with ethyl and methyl groups.
Cyclohexanol, 2-methylene-3-(1-methylethenyl)-, acetate, cis-: A more complex cyclopropane derivative with additional functional groups
Uniqueness
(2-Methoxy-1-methylethenyl)cyclopropane (cis) is unique due to its specific stereochemistry and functional groups, which influence its reactivity and applications. The presence of both a methoxy group and a methylethenyl group on the same side of the cyclopropane ring distinguishes it from other cyclopropane derivatives.
Propiedades
Número CAS |
35200-79-4 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
[(Z)-1-methoxyprop-1-en-2-yl]cyclopropane |
InChI |
InChI=1S/C7H12O/c1-6(5-8-2)7-3-4-7/h5,7H,3-4H2,1-2H3/b6-5- |
Clave InChI |
CYVUCOYJTYWOAH-WAYWQWQTSA-N |
SMILES isomérico |
C/C(=C/OC)/C1CC1 |
SMILES canónico |
CC(=COC)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

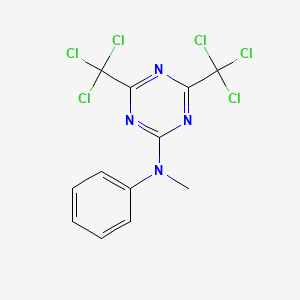
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
